molecular formula C16H17N3O5 B13696042 Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate

Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate

Cat. No.: B13696042
M. Wt: 331.32 g/mol
InChI Key: JOKMHZFXQMYKPL-UHFFFAOYSA-N
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Description

Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate is a complex organic compound with a unique structure that includes a pyrido[1,2-A]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with morpholine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding often involves hydrogen bonding, π-π interactions, and coordination with metal ions .

Biological Activity

Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate (CAS No. 1622880-53-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrido[1,2-a]pyrimidine core, which is known for various biological activities. The molecular formula is C15H17N3O3C_{15}H_{17}N_{3}O_{3}, and it features a morpholino group that enhances its pharmacokinetic properties.

Synthesis

This compound can be synthesized through various methods involving the reaction of pyrimidine derivatives with acetylating agents and morpholine. The synthesis pathway typically involves:

  • Formation of the Pyrimidine Core : Utilizing precursors such as urea and aldehydes.
  • Acetylation : Introducing the acetyl group to enhance solubility and biological activity.
  • Morpholino Substitution : Adding the morpholino group to improve selectivity towards biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial proliferation and exhibit activity against multidrug-resistant strains .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. A study demonstrated that similar morpholino-pyrimidine derivatives displayed notable anti-inflammatory activity in vivo, suggesting potential therapeutic applications in inflammatory diseases .

Antiplatelet Activity

This compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3Kβ), which plays a crucial role in platelet aggregation. This property indicates its potential use as an antiplatelet agent, particularly in preventing thromboembolic disorders .

Case Studies

  • In Vitro Studies : In vitro assays have shown that the compound effectively inhibits platelet aggregation induced by various agonists, demonstrating its potential as an antithrombotic agent.
  • Animal Models : Preclinical studies involving animal models have revealed significant reductions in inflammatory markers when treated with this compound, supporting its therapeutic potential in treating chronic inflammatory conditions.

Data Table: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of inflammatory markers
AntiplateletPI3Kβ inhibition

Properties

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

methyl 9-acetyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C16H17N3O5/c1-10(20)12-7-11(16(22)23-2)9-19-14(21)8-13(17-15(12)19)18-3-5-24-6-4-18/h7-9H,3-6H2,1-2H3

InChI Key

JOKMHZFXQMYKPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CN2C1=NC(=CC2=O)N3CCOCC3)C(=O)OC

Origin of Product

United States

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